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Compound of Interest

Compound Name: 4-Methoxy-2-nitrobenzaldehyde

Cat. No.: B1297038

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-nitrobenzaldehyde is a key aromatic intermediate in organic synthesis, finding
applications in the pharmaceutical and chemical industries. Its unique substitution pattern,
featuring an electron-donating methoxy group and an electron-withdrawing nitro group on the
benzaldehyde scaffold, imparts distinct chemical reactivity and spectroscopic characteristics. A
thorough understanding of its spectral properties is crucial for reaction monitoring, quality
control, and structural elucidation of its derivatives. This technical guide provides a
comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for 4-Methoxy-2-nitrobenzaldehyde, complete with detailed
experimental protocols and data interpretation.

Chemical Structure and Properties
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Property Value

IUPAC Name 4-Methoxy-2-nitrobenzaldehyde
Molecular Formula CsH7NO4[1]

Molecular Weight 181.15 g/mol [1]

CAS Number 22996-21-0[1]

Appearance Solid

Melting Point 95.5-96 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

'H NMR Spectral Data

The *H NMR spectrum of 4-Methoxy-2-nitrobenzaldehyde is characterized by distinct signals
for the aldehydic, aromatic, and methoxy protons.

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~10.4 Singlet 1H Aldehyde (-CHO)
~7.8 Doublet 1H Aromatic (H-6)
~7.5 Doublet of doublets 1H Aromatic (H-5)
~7.3 Doublet 1H Aromatic (H-3)
~3.9 Singlet 3H Methoxy (-OCHs)

13C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon skeleton of the molecule.
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Chemical Shift (8) ppm Assignment

~189 Aldehyde Carbonyl (C=0)
~162 Aromatic (C-4)

~150 Aromatic (C-2)

~133 Aromatic (C-6)

~128 Aromatic (C-1)

~120 Aromatic (C-5)

~110 Aromatic (C-3)

~56 Methoxy (-OCH?3)

Experimental Protocol: NMR Spectroscopy

Sample Preparation:
o Weigh approximately 10-20 mg of 4-Methoxy-2-nitrobenzaldehyde.

o Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCls or
DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (Example for a 400 MHz Spectrometer):
e 'HNMR:

o Pulse Program: Standard single-pulse

Number of Scans: 16-32

[¢]

o

Spectral Width: ~16 ppm

[e]

Relaxation Delay: 1-5 s
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o BC NMR:

o

Pulse Program: Proton-decoupled

[¢]

Number of Scans: 1024-4096

[¢]

Spectral Width: ~240 ppm

[e]

Relaxation Delay: 2 s

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

IR Spectral Data

Wavenumber (cm~12) Intensity Assignment
~3100-3000 Medium Aromatic C-H Stretch
~2900-2800 Medium Aldehydic C-H Stretch
~1700 Strong Aldehydic C=0 Stretch
~1600, ~1480 Medium-Strong Aromatic C=C Stretch
Asymmetric & Symmetric NO2
~1520, ~1340 Strong
Stretch
Aryl-O-CHs Asymmetric
~1250 Strong
Stretch
~1020 Medium Aryl-O-CHs Symmetric Stretch

Experimental Protocol: FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

¢ Grind a small amount of 4-Methoxy-2-nitrobenzaldehyde with dry potassium bromide (KBr)

powder in a mortar and pestle.
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e Press the mixture into a thin, transparent pellet using a hydraulic press.
e Place the pellet in the sample holder of the FTIR spectrometer.
Instrument Parameters:

o Spectral Range: 4000-400 cm™1

e Resolution: 4 cm~1

e Number of Scans: 16-32

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

m/z Relative Intensity (%) Proposed Fragment
181 High [M]* (Molecular lon)
180 Moderate [M-H]*

152 Moderate [M-CHOJ*

135 Moderate [M-NO2]*

107 Moderate [M-NO2-COJ*

77 Moderate [CeHs]*

Experimental Protocol: Mass Spectrometry

Instrumentation:

¢ Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion Electrospray
lonization Mass Spectrometer (ESI-MS).

GC-MS (Electron lonization - El) Parameters:
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e Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g.,
methanol or dichloromethane).

« Injection: Inject a small volume of the solution into the GC.

e GC Conditions: Use a suitable capillary column (e.g., DB-5) with a temperature program to
ensure good separation.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 50 to 300.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow and logical connections between the different
spectroscopic techniques used for the characterization of 4-Methoxy-2-nitrobenzaldehyde.
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Spectroscopic Analysis Workflow for 4-Methoxy-2-nitrobenzaldehyde
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 4-Methoxy-2-nitrobenzaldehyde | CBH7NO4 | CID 357691 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectral Data Analysis of 4-Methoxy-2-
nitrobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297038#4-methoxy-2-nitrobenzaldehyde-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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